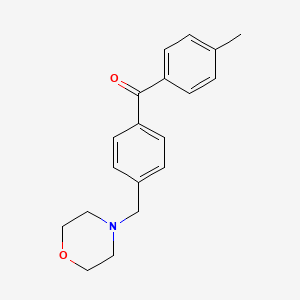

4-Methyl-4'-morpholinomethyl benzophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-methylphenyl)-[4-(morpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO2/c1-15-2-6-17(7-3-15)19(21)18-8-4-16(5-9-18)14-20-10-12-22-13-11-20/h2-9H,10-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEPLCFQVKQDBCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10642617 | |

| Record name | (4-Methylphenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898769-66-9 | |

| Record name | (4-Methylphenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Benzophenone Chemistry

Benzophenone (B1666685) and its derivatives are a cornerstone of photochemistry and industrial organic chemistry. nbinno.comnih.govwikipedia.orgchemicalbook.com The core structure consists of two phenyl rings attached to a carbonyl group, which is responsible for its characteristic absorption of ultraviolet (UV) light. nbinno.com This property makes benzophenones highly effective as photoinitiators in UV-curing processes for inks, coatings, and adhesives, as well as UV blockers in plastics and packaging to prevent photodegradation. wikipedia.orgchemicalbook.com

The chemistry of benzophenones is largely dictated by the photochemical behavior of the carbonyl group. acs.org Upon absorption of UV radiation, the benzophenone molecule is promoted to an excited singlet state, which then rapidly undergoes intersystem crossing to a more stable triplet state. This triplet state is the primary reactive species, capable of abstracting a hydrogen atom from a suitable donor, which initiates a radical polymerization process. The efficiency and specifics of these photochemical reactions can be tuned by the addition of various substituents to the phenyl rings. acs.orgcore.ac.uk

Table 1: General Properties of Benzophenone Derivatives

| Property | Description | Relevance |

| UV Absorption | Strong absorption of ultraviolet light. | Key to their function as photoinitiators and UV blockers. nbinno.com |

| Photochemical Reactivity | Formation of an excited triplet state upon UV exposure, leading to hydrogen abstraction. | The basis for their use in UV-curing applications. |

| Versatility in Synthesis | The benzophenone scaffold can be readily functionalized with various substituent groups. | Allows for the fine-tuning of chemical and physical properties for specific applications. nih.gov |

| Industrial Applications | Used in inks, coatings, adhesives, plastics, and as fragrance enhancers. nih.govwikipedia.orgchemicalbook.com | Demonstrates the broad utility of this class of compounds. |

Significance of the Morpholinomethyl and Methyl Substituents in Organic Frameworks

The specific properties of 4-Methyl-4'-morpholinomethyl benzophenone (B1666685) are influenced by the methyl and morpholinomethyl groups attached to its core structure.

The methyl group at the 4-position of one of the phenyl rings can influence the electronic properties and reactivity of the benzophenone core. acs.org Studies on other substituted benzophenones have shown that electron-donating groups can affect the energy of the excited states and the kinetics of photoreduction. core.ac.uk In some contexts, a methyl group has been noted as essential for the antiproliferative activity of certain benzophenone derivatives. nih.gov

The morpholinomethyl substituent introduces a morpholine (B109124) ring, which is a common feature in medicinal chemistry. researchgate.netresearchgate.net Morpholine is a versatile moiety that can enhance the pharmacological properties of a molecule. researchgate.net Its inclusion in a compound can improve solubility, modulate pharmacokinetic properties, and provide sites for interaction with biological targets. researchgate.net The synthesis of morpholine-containing compounds is an active area of research in organic chemistry. researchgate.netorganic-chemistry.org

Table 2: Characteristics of Key Substituents

| Substituent | General Significance in Organic Chemistry |

| Methyl Group | Can act as an electron-donating group, influencing the electronic environment and reactivity of the aromatic ring. It can also provide steric bulk, affecting molecular conformation. acs.orgcore.ac.uk |

| Morpholinomethyl Group | The morpholine ring is a recognized pharmacophore, often incorporated into drug candidates to improve their properties. The nitrogen atom provides a basic center, and the overall group can influence solubility and biological activity. researchgate.netresearchgate.net |

Overview of Research Domains for the Chemical Compound

Established Synthetic Pathways for Benzophenone Core Derivatization

The formation of the central benzophenone skeleton is a critical first step. Several methods have been developed for this purpose, with Friedel-Crafts acylation being a cornerstone technique.

Friedel-Crafts Acylation Approaches

The Friedel-Crafts acylation is a widely employed and versatile method for the synthesis of aryl ketones, including 4-methylbenzophenone. chemicalbook.comresearchgate.net This electrophilic aromatic substitution reaction typically involves the reaction of an aromatic compound with an acylating agent in the presence of a Lewis acid catalyst.

A common and direct approach to 4-methylbenzophenone is the acylation of toluene (B28343) with benzoyl chloride. guidechem.com The methyl group of toluene is an ortho-, para-director; however, the para-substituted product is generally favored due to reduced steric hindrance. oregonstate.edu

Reaction Scheme:

Typical Reaction Conditions:

| Parameter | Value |

| Aromatic Substrate | Toluene |

| Acylating Agent | Benzoyl Chloride |

| Catalyst | Anhydrous Aluminum Chloride (AlCl₃) |

| Solvent | Often an excess of the aromatic substrate or an inert solvent like dichloromethane |

| Temperature | Typically ranges from 0°C to room temperature |

The reaction is initiated by the formation of an acylium ion from the reaction of benzoyl chloride with the Lewis acid catalyst. This electrophile then attacks the electron-rich toluene ring to form the desired ketone.

Alternative Carbonyl Formation Strategies

While Friedel-Crafts acylation is prevalent, other strategies can be employed for the formation of the benzophenone carbonyl group. One notable alternative involves the use of Grignard reagents. This method can be particularly useful when specific substitution patterns are desired. For the synthesis of 4-methylbenzophenone, this could involve the reaction of a phenylmagnesium halide with a 4-methylbenzoyl halide or vice versa.

Another approach involves the oxidation of a diarylmethane precursor. For instance, 4-methyldiphenylmethane (B1265501) could be oxidized to 4-methylbenzophenone using suitable oxidizing agents.

Introduction of the Morpholinomethyl Moiety

The incorporation of the morpholinomethyl group at the 4'-position of the benzophenone core is a key functionalization step. This can be achieved through several synthetic routes, including direct aminomethylation or multi-step sequences involving precursor intermediates.

Reductive Amination Protocols

Reductive amination is a powerful and widely used method for the formation of amines from carbonyl compounds. organic-chemistry.org In the context of synthesizing this compound, this would involve a two-step process starting from a 4-formyl-4'-methylbenzophenone precursor. The aldehyde is first condensed with morpholine to form an iminium ion, which is then reduced in situ to the desired amine.

Reaction Scheme:

A variety of reducing agents can be employed for this transformation, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being common choices due to their selectivity for iminium ions over aldehydes.

General Reductive Amination Conditions:

| Parameter | Reagents/Conditions |

| Carbonyl Compound | 4-Formyl-4'-methylbenzophenone |

| Amine | Morpholine |

| Reducing Agent | Sodium triacetoxyborohydride or Sodium cyanoborohydride |

| Solvent | Dichloromethane, 1,2-dichloroethane, or methanol (B129727) |

| Catalyst (optional) | Acetic acid (to facilitate iminium ion formation) |

Multi-step Functionalization via Precursor Intermediates

An alternative and often highly effective strategy involves the creation of a reactive intermediate at the 4'-position of the 4-methylbenzophenone core, which can then be subjected to nucleophilic substitution with morpholine. A common approach is the introduction of a halomethyl group, such as a chloromethyl or bromomethyl group.

This can be achieved through a Blanc chloromethylation reaction on 4-methylbenzophenone, using formaldehyde (B43269) and hydrogen chloride in the presence of a Lewis acid catalyst like zinc chloride. However, this reaction must be performed with caution due to the potential formation of the highly carcinogenic bis(chloromethyl) ether.

A safer alternative involves the radical bromination of the 4'-methyl group of a suitable precursor, followed by nucleophilic substitution. However, for introducing a morpholinomethyl group onto the aromatic ring, the synthesis of a 4'-(halomethyl)-4-methylbenzophenone intermediate is more direct.

Once the 4'-(halomethyl)-4-methylbenzophenone is obtained, it can be readily reacted with morpholine in a nucleophilic substitution reaction to yield the final product. rsc.org

Reaction Scheme:

Typical Nucleophilic Substitution Conditions:

| Parameter | Reagents/Conditions |

| Substrate | 4'-(Chloromethyl)-4-methylbenzophenone or 4'-(Bromomethyl)-4-methylbenzophenone |

| Nucleophile | Morpholine |

| Solvent | Aprotic polar solvents like DMF, DMSO, or acetonitrile |

| Base (optional) | A non-nucleophilic base like potassium carbonate or triethylamine (B128534) to scavenge the generated acid |

| Temperature | Room temperature to elevated temperatures, depending on the reactivity of the halide |

Methyl Group Incorporation Methodologies

The presence of the methyl group at the 4-position of the benzophenone is a defining feature of the target molecule. The most straightforward method for its incorporation is to begin the synthesis with a methylated starting material, as exemplified by the Friedel-Crafts acylation of toluene. guidechem.com

However, in scenarios where a pre-existing benzophenone scaffold needs to be methylated, other methodologies can be considered. These often involve directed C-H activation or the conversion of other functional groups.

For instance, a 4-halobenzophenone could potentially undergo a palladium-catalyzed cross-coupling reaction with a methylating agent like methylboronic acid or a methyl Grignard reagent. Another possibility is the Friedel-Crafts methylation of benzophenone itself, although this can lead to a mixture of products and is generally less regioselective than acylation. scribd.com The conditions for such a reaction would typically involve a methylating agent like methyl chloride or methyl iodide and a Lewis acid catalyst.

Stereoselective Synthesis of Analogues

One prominent strategy involves the asymmetric hydrogenation of unsaturated morpholine precursors. nih.govsemanticscholar.org This method, often catalyzed by transition metal complexes with chiral ligands (e.g., rhodium-bisphosphine complexes), can produce 2-substituted chiral morpholines with high enantioselectivity (up to 99% ee). nih.govsemanticscholar.org By analogy, a suitably designed dehydromorpholine attached to the benzophenone scaffold could be hydrogenated to yield chiral analogues of this compound. The success of this approach hinges on the selection of the appropriate catalyst and reaction conditions to achieve high levels of stereocontrol. nih.govsemanticscholar.org

Another approach is the diastereoselective synthesis of highly substituted morpholines from nitrogen-tethered allenols, catalyzed by rhodium. rsc.org This intramolecular cyclization can yield various substituted morpholines with excellent diastereoselectivity. rsc.org Additionally, multicomponent reactions offer an efficient pathway to 2,2,6-trisubstituted morpholine derivatives. nih.gov These methods provide a versatile toolkit for accessing a wide range of stereochemically diverse analogues.

The table below outlines some general approaches to stereoselective morpholine synthesis that could be adapted for the synthesis of analogues of this compound.

| Method | Catalyst/Reagent | Key Features | Potential Application to Analogues |

| Asymmetric Hydrogenation | Rhodium-bisphosphine complexes | High enantioselectivity for 2-substituted morpholines. nih.govsemanticscholar.org | Synthesis of enantiomerically enriched morpholine moieties prior to coupling with the benzophenone core. |

| Diastereoselective Cyclization | Rhodium catalysts | Formation of highly substituted morpholines from nitrogen-tethered allenols. rsc.org | Creation of diastereomerically pure morpholine rings with various substitution patterns. |

| Multicomponent Reaction | Various | Efficient one-pot synthesis of polysubstituted morpholines. nih.gov | Rapid generation of a library of structurally diverse and complex morpholine analogues. |

Advanced Synthetic Transformations Involving the Chemical Compound

Advanced synthetic transformations enable the modification of the this compound scaffold to create novel derivatives with potentially enhanced properties. These transformations often employ transition metal catalysis to achieve high efficiency and selectivity.

Palladium-Catalyzed Reactions for Nitrogen-Containing Scaffolds

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-nitrogen bonds. nih.govresearchgate.net The Buchwald-Hartwig amination, for instance, is a widely used method for forming C-N bonds and could be employed in the synthesis of this compound itself or its analogues. atlanchimpharma.comnih.govresearchgate.netrsc.org This reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand. researchgate.netrsc.org For example, the reaction of 4-methyl-4'-bromobenzophenone with morpholine, catalyzed by a palladium complex, would directly yield the target compound. The choice of ligand is critical for the success of these reactions, with sterically demanding phosphine (B1218219) ligands often providing the best results. researchgate.net

The Suzuki-Miyaura coupling is another cornerstone of palladium catalysis that can be used to form C-C bonds. nih.govmdpi.comresearchgate.net This reaction could be utilized to synthesize analogues of this compound by coupling a morpholine-containing boronic acid or ester with a 4-halobenzophenone derivative. nih.govresearchgate.net The versatility of the Suzuki coupling allows for the introduction of a wide variety of substituents on either the benzophenone or the morpholine-containing fragment. nih.govresearchgate.net

The table below summarizes key palladium-catalyzed reactions applicable to the synthesis of this compound and its derivatives.

| Reaction | Catalyst System (Example) | Bond Formed | Application in Synthesis |

| Buchwald-Hartwig Amination | Pd(OAc)₂ / Sterically hindered phosphine ligand | C-N | Coupling of a 4-halobenzophenone with morpholine. atlanchimpharma.comnih.govresearchgate.net |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ / Base | C-C | Coupling of a morpholine-containing boronic ester with a 4-halobenzophenone. nih.govresearchgate.net |

Functionalization of the Morpholine Ring

The morpholine ring of this compound offers opportunities for further functionalization to create a diverse range of analogues. While the morpholine moiety is generally stable, its reactivity can be exploited under specific conditions.

One approach to functionalization is through reactions involving the nitrogen atom. Although the nitrogen in the morpholine ring is a tertiary amine, it can still participate in reactions such as quaternization with alkyl halides to form morpholinium salts.

More advanced strategies could involve the functionalization of the carbon atoms of the morpholine ring. While direct C-H activation of the morpholine ring is challenging, it is an area of active research. Alternatively, the morpholine ring can be synthesized with pre-installed functional groups that can be further elaborated. For instance, starting with a substituted morpholine derivative allows for the introduction of various functionalities. e3s-conferences.orgresearchgate.net

Ring-opening and ring-expansion reactions of the morpholine moiety are also conceivable transformations, although they may require harsh conditions. nih.govnih.govrsc.orgrsc.org For example, reaction of a 4-benzyl-3-chloromethylmorpholine with phenoxide anions has been shown to lead to ring expansion to a 1,4-oxazepane (B1358080) derivative via an aziridinium (B1262131) ion intermediate. rsc.org Such transformations could lead to novel heterocyclic scaffolds based on the original benzophenone structure.

The following table lists potential functionalization strategies for the morpholine ring.

| Transformation | Reagents/Conditions | Outcome | Potential for Analogue Synthesis |

| N-Quaternization | Alkyl halides | Formation of morpholinium salts | Modification of solubility and electronic properties. |

| Synthesis from functionalized precursors | Substituted amino alcohols | Introduction of substituents on the carbon framework of the morpholine ring. e3s-conferences.orgresearchgate.net | Access to a wide array of analogues with diverse functionalities. |

| Ring Expansion | e.g., Neighboring group participation | Formation of larger heterocyclic rings like 1,4-oxazepanes. rsc.org | Generation of novel scaffolds with different conformational properties. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are utilized to confirm the presence and connectivity of the various structural motifs.

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. The expected ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the protons of the methyl, morpholine, and aromatic moieties.

The aromatic region of the spectrum is anticipated to be complex due to the presence of two substituted benzene (B151609) rings. The protons on the 4-methylphenyl ring and the 4'-morpholinomethylphenyl ring would appear as a set of doublets, characteristic of para-substituted benzene rings. The protons of the methyl group attached to the benzoyl ring would likely appear as a singlet in the upfield region of the spectrum. The methylene (B1212753) protons of the morpholinomethyl group and the protons on the morpholine ring itself would also produce characteristic signals.

Expected ¹H NMR Data for this compound:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.7 | d | 2H | Aromatic Protons |

| ~7.4 | d | 2H | Aromatic Protons |

| ~7.3 | d | 2H | Aromatic Protons |

| ~7.2 | d | 2H | Aromatic Protons |

| ~3.7 | t | 4H | Morpholine Protons (-CH₂-O-) |

| ~3.5 | s | 2H | Methylene Protons (-CH₂-N) |

| ~2.5 | t | 4H | Morpholine Protons (-CH₂-N-) |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific spectrometer used.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the benzophenone core is expected to resonate at a significantly downfield chemical shift. The aromatic carbons will appear in the intermediate region of the spectrum, with their specific shifts influenced by the substituents on each ring. The carbons of the methyl, methylene, and morpholine groups will be found in the upfield region.

Expected ¹³C NMR Data for this compound:

| Chemical Shift (ppm) | Assignment |

|---|---|

| ~196 | Carbonyl Carbon (C=O) |

| ~128-145 | Aromatic Carbons |

| ~67 | Morpholine Carbons (-CH₂-O-) |

| ~63 | Methylene Carbon (-CH₂-N) |

| ~54 | Morpholine Carbons (-CH₂-N-) |

Note: These are approximate chemical shift values and can be influenced by experimental conditions.

While this compound itself is not chiral and does not have stereocenters, advanced NMR techniques are crucial for the structural confirmation and for assigning the signals in its complex ¹H and ¹³C NMR spectra. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would be employed.

COSY: This 2D NMR experiment would reveal the coupling relationships between adjacent protons, which is particularly useful for assigning the protons within the aromatic systems and the morpholine ring.

HSQC: This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached, allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC: This technique shows correlations between protons and carbons that are two or three bonds away. This is invaluable for establishing the connectivity between the different fragments of the molecule, for instance, confirming the connection of the methyl group to its aromatic ring and the morpholinomethyl group to the other aromatic ring.

For more complex benzophenone derivatives that do possess stereocenters, techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) would be essential for determining the relative stereochemistry by identifying protons that are close to each other in space.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation.

The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the cleavage of the bonds adjacent to the carbonyl group and within the morpholinomethyl substituent, leading to characteristic fragment ions.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate determination of the mass-to-charge ratio of the molecular ion. This allows for the determination of the elemental composition of the molecule, which serves as a powerful confirmation of its chemical formula. For this compound (C₁₉H₂₁NO₂), HRMS would be used to confirm this exact molecular formula.

Expected HRMS Data:

| Ion | Calculated m/z |

|---|

Note: The calculated m/z is for the protonated molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups.

A strong absorption band is expected in the region of 1650-1670 cm⁻¹, which is characteristic of the C=O stretching vibration of the diaryl ketone. The spectrum would also show absorptions corresponding to the C-H stretching of the aromatic rings and the aliphatic methyl and morpholine groups. The C=C stretching vibrations of the aromatic rings would appear in the 1400-1600 cm⁻¹ region. Additionally, characteristic bands for the C-N and C-O-C stretching of the morpholine ring would be present.

Expected IR Absorption Bands:

| Frequency (cm⁻¹) | Bond Vibration | Functional Group |

|---|---|---|

| ~3050 | C-H stretch | Aromatic |

| ~2950, ~2850 | C-H stretch | Aliphatic |

| ~1660 | C=O stretch | Ketone |

| ~1600, ~1500 | C=C stretch | Aromatic |

| ~1250 | C-N stretch | Amine |

Spectroscopic and Advanced Characterization of this compound

The provided outline requires in-depth, scientifically accurate data for the following sections:

Time-Resolved Spectroscopic Methods in Photochemistry

Time-Resolved Vibrational Absorption Spectroscopy

While general information on the parent molecule, benzophenone, and other derivatives is widely published, these data cannot be accurately extrapolated to this compound. nist.govcollectionscanada.gc.caresearchgate.net The presence of both the electron-donating methyl group and the amino-functionalized morpholinomethyl group would significantly influence the compound's electronic structure and photochemical behavior compared to simpler benzophenones. acs.orgresearchgate.net Specifically, the tertiary amine of the morpholine group is known to interact with the excited triplet state of the benzophenone chromophore, a key feature in its function as a photoinitiator, which would lead to unique transient species and decay pathways.

Discussions on related compounds, such as 4-methyl benzophenone or benzophenones with other substituents, would violate the strict requirement to focus solely on this compound. researchgate.netchemrxiv.orgchemrxiv.org Similarly, a general overview of the spectroscopic techniques without specific data for the compound would not fulfill the instructions for a thorough and detailed article. kyoto-u.ac.jpaps.org

Therefore, due to the absence of specific research findings on this compound in the available literature, it is not possible to generate the requested article while adhering to the core instructions of scientific accuracy and strict adherence to the specified compound and outline.

Chemical Reactivity and Mechanistic Investigations

Reactivity of the Benzophenone (B1666685) Carbonyl Group

The carbonyl group (C=O) of the benzophenone moiety is a primary site of reactivity, characterized by its electrophilicity and its ability to undergo photochemical excitation. This functionality is central to reduction and photoreduction reactions.

The ketone functional group in benzophenone derivatives can be readily reduced to a secondary alcohol. A common and mild reducing agent for this transformation is sodium borohydride (B1222165) (NaBH₄). zenodo.orgzenodo.org The reaction proceeds via a nucleophilic addition mechanism. The hydride ion (H⁻), delivered from the borohydride, acts as a nucleophile and attacks the electrophilic carbonyl carbon. vedantu.com This initial attack breaks the C=O pi bond, forming a tetrahedral alkoxyborate intermediate. Subsequent workup with a proton source, such as water or a mild acid, protonates the oxygen anion to yield the final diphenylmethanol (B121723) derivative. vedantu.comyoutube.com

The general mechanism is as follows:

Nucleophilic Attack: The hydride ion from NaBH₄ attacks the carbonyl carbon.

Intermediate Formation: An alkoxyborate intermediate is formed.

Protonation: The intermediate is protonated during workup to give the secondary alcohol.

While an excess of the reducing agent is often used to ensure complete conversion, theoretically, one mole of sodium borohydride can reduce four moles of a ketone. zenodo.orgrsc.org The reaction is typically carried out in alcoholic solvents like methanol (B129727) or ethanol. zenodo.orgyoutube.com

| Reducing Agent | Solvent | Typical Conditions | Product |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol/Ethanol | 0°C to room temperature | (4-(Morpholinomethyl)phenyl)(p-tolyl)methanol |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Ether/THF | 0°C to room temperature | (4-(Morpholinomethyl)phenyl)(p-tolyl)methanol |

| Catalytic Hydrogenation (H₂/Catalyst) | Ethanol/Ethyl Acetate | Room temperature, pressure | (4-(Morpholinomethyl)phenyl)(p-tolyl)methanol |

Benzophenone and its derivatives are well-known for their photochemical reactivity. When irradiated with ultraviolet (UV) light, typically around 350 nm, in the presence of a hydrogen-donating solvent like 2-propanol, benzophenone undergoes photoreduction to form a benzopinacol (B1666686) derivative. gordon.edu This reaction proceeds via a free-radical mechanism. neliti.comijpda.org

The mechanistic steps are:

Photoexcitation: The benzophenone molecule absorbs a photon, promoting an electron from a non-bonding (n) orbital to an anti-bonding (π*) orbital, forming an excited singlet state (S₁).

Intersystem Crossing: The singlet state rapidly undergoes intersystem crossing to a more stable triplet state (T₁), which exists as a diradical. ijpda.org

Hydrogen Abstraction: The excited triplet-state benzophenone abstracts a hydrogen atom from the solvent (e.g., 2-propanol), forming two radical intermediates: a diphenylketyl radical and an isopropyl radical. gordon.eduijpda.org

Dimerization: Two diphenylketyl radicals then combine (dimerize) to form the stable benzopinacol product.

This process is highly efficient, and the resulting pinacol (B44631) derivative often precipitates from the reaction mixture. ijpda.org For 4-Methyl-4'-morpholinomethyl benzophenone, this reaction would lead to a symmetrically substituted benzopinacol derivative.

Reactivity of the Morpholinomethyl Substituent

The morpholinomethyl group, -CH₂-N(CH₂CH₂)₂O, possesses two main sites of reactivity: the benzylic carbon and the tertiary amine nitrogen.

The morpholino group is attached to the benzophenone core via a benzylic carbon. While the C-N bond is generally stable, the morpholino group could potentially act as a leaving group in nucleophilic substitution reactions, particularly if the nitrogen is quaternized to enhance its leaving group ability.

A more plausible pathway for substitution involves a precursor alcohol, (4-(hydroxymethyl)phenyl)(p-tolyl)methanone. The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or a halide). A subsequent Sₙ2 reaction with morpholine (B109124) as the nucleophile would form the final product. Conversely, starting with this compound, if the nitrogen atom is quaternized (e.g., with methyl iodide), the resulting ammonium (B1175870) salt becomes a much better leaving group, allowing for substitution by various nucleophiles.

The nitrogen atom in the morpholine ring is a tertiary amine, and its reactivity is dominated by the lone pair of electrons. wikipedia.org

Basicity and Salt Formation: As a base, the morpholine nitrogen readily reacts with acids to form a quaternary ammonium salt, known as a morpholinium salt. wikipedia.org This reaction is a simple acid-base neutralization and is typically quantitative.

Nucleophilicity: The nitrogen lone pair also makes the group nucleophilic. It can react with electrophiles such as alkyl halides to form a quaternary ammonium salt.

N-Oxide Formation: Tertiary amines can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA). This reaction converts the nitrogen atom into a formal positive charge with a coordinated oxygen anion.

The electron-withdrawing nature of the ether oxygen in the morpholine ring slightly reduces the basicity and nucleophilicity of the nitrogen compared to a simpler cyclic amine like piperidine. wikipedia.org

Reactivity at the Methyl Substituent

The methyl group attached to the phenyl ring is at a benzylic position, which makes its C-H bonds weaker and more susceptible to reaction than those of a non-aromatic methyl group.

Free-Radical Halogenation: In the presence of UV light or a radical initiator, the benzylic hydrogens of the methyl group can be substituted by halogens (e.g., Cl₂, Br₂) via a free-radical chain mechanism. wikipedia.org This reaction can proceed to form mono-, di-, or tri-halogenated products. N-Bromosuccinimide (NBS) is a highly selective reagent used specifically for benzylic bromination. youtube.com

Oxidation: The benzylic methyl group can be oxidized to various oxidation states using different oxidizing agents. Mild oxidation might yield a primary alcohol or an aldehyde, while strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) will typically oxidize the methyl group completely to a carboxylic acid. mdpi.com Catalytic methods using transition metals and oxidants like O₂ or TBHP have also been developed for the selective oxidation of benzylic C-H bonds. rsc.orgresearchgate.net

| Reagent(s) | Conditions | Product Functional Group |

|---|---|---|

| N-Bromosuccinimide (NBS), Initiator (AIBN or BPO) | Reflux in CCl₄ | Bromomethyl (-CH₂Br) |

| Potassium Permanganate (KMnO₄), NaOH, H₂O | Heat, then acid workup | Carboxylic Acid (-COOH) |

| Chromic Acid (H₂CrO₄) | Heat | Carboxylic Acid (-COOH) |

| Selenium Dioxide (SeO₂) | Heat | Aldehyde (-CHO) |

Electrophilic and Nucleophilic Aromatic Substitution on Phenyl Rings

The reactivity of the two phenyl rings in this compound towards electrophilic and nucleophilic aromatic substitution is significantly influenced by the nature of their respective substituents: the electron-donating methyl group and the morpholinomethyl group.

Influence of Substituents on Aromatic Reactivity

The benzophenone core itself is a deactivating system for electrophilic aromatic substitution due to the electron-withdrawing nature of the carbonyl group. However, the substituents on each ring modulate this reactivity. The methyl group on one phenyl ring is an activating group. Through an inductive effect and hyperconjugation, it donates electron density to the aromatic ring, making it more susceptible to attack by electrophiles. This activating nature directs incoming electrophiles to the ortho and para positions relative to the methyl group.

In the context of nucleophilic aromatic substitution, the presence of strong electron-withdrawing groups is typically required for the reaction to proceed. The unsubstituted benzophenone rings are not sufficiently electron-deficient to readily undergo nucleophilic aromatic substitution. The methyl group, being electron-donating, further disfavors this type of reaction on its substituted ring. The morpholinomethyl group's effect is less straightforward, but it is not a strong enough electron-withdrawing group to activate the ring towards nucleophilic attack under typical conditions.

Table 1: Predicted Influence of Substituents on Aromatic Substitution

| Substituent | Ring Position | Effect on Electrophilic Aromatic Substitution | Directing Influence (Electrophilic) | Effect on Nucleophilic Aromatic Substitution |

| 4-Methyl | Ring A | Activating | ortho, para | Deactivating |

| 4'-Morpholinomethyl | Ring B | Deactivating (under acidic conditions) | meta | Deactivating |

| Carbonyl Group | Both Rings | Deactivating | meta | Activating (weakly) |

Oxidative Transformations of Related Functional Groups

While specific oxidative studies on this compound are not extensively documented, the reactivity of its constituent functional groups suggests several potential oxidative pathways.

The methyl group attached to the aromatic ring is susceptible to oxidation. Depending on the oxidizing agent and reaction conditions, this can lead to the formation of a primary alcohol, an aldehyde, or a carboxylic acid. For instance, strong oxidizing agents like potassium permanganate or chromic acid can convert the methyl group to a carboxylic acid.

The morpholinomethyl group also presents sites for oxidative transformation. The morpholine ring itself can undergo oxidative degradation. Studies on other morpholine derivatives have shown that oxidation can lead to ring-opening reactions, potentially involving the cleavage of C-N or C-C bonds. For example, enzymatic oxidation by cytochrome P450 has been shown to be involved in the degradation of morpholine. Furthermore, visible light-promoted oxidative cleavage of C-C bonds in morpholine derivatives has also been reported. The benzylic carbon of the morpholinomethyl group is also a potential site for oxidation.

Reaction Mechanism Elucidation via Kinetic and Spectroscopic Studies

The elucidation of reaction mechanisms involving this compound can be effectively achieved through a combination of kinetic and spectroscopic studies. These techniques provide insights into reaction rates, the identity of transient intermediates, and the influence of various parameters on the reaction pathway.

Kinetic studies, such as monitoring the disappearance of reactants or the appearance of products over time using techniques like UV-Vis spectroscopy or HPLC, can determine the rate law of a reaction. This information is crucial for understanding the molecularity of the rate-determining step. For instance, in photochemical reactions, laser flash photolysis can be employed to study the kinetics of transient species, such as the triplet state of the benzophenone chromophore, on very short timescales. nih.gov The rate of hydrogen abstraction by the excited benzophenone triplet can be significantly influenced by the electronic nature of the substituents. acs.org

Spectroscopic methods are invaluable for identifying and characterizing reaction intermediates. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are routinely used to determine the structure of stable products. For transient species, time-resolved spectroscopic techniques are employed. For example, nanosecond time-resolved resonance Raman (ns-TR³) spectroscopy can provide structural information about short-lived intermediates in photochemical reactions of benzophenone derivatives. acs.org The decay kinetics of benzophenone triplets and the corresponding free radicals formed during photoreactions have been studied using laser flash photolysis in various media, providing insights into the influence of the environment on the reaction mechanism. researchgate.net

By systematically varying reaction parameters such as temperature, solvent polarity, and reactant concentrations, and analyzing the resulting kinetic and spectroscopic data, a detailed reaction mechanism can be proposed and validated.

Table 2: Techniques for Mechanistic Elucidation

| Technique | Information Obtained | Application to this compound |

| UV-Vis Spectroscopy | Reaction kinetics, monitoring reactant/product concentrations | Studying rates of substitution or oxidation reactions. |

| Laser Flash Photolysis | Kinetics and spectra of transient species (e.g., triplet states, radicals) | Investigating photochemical reaction mechanisms. nih.govresearchgate.net |

| NMR Spectroscopy | Structural determination of products and stable intermediates | Characterizing products of substitution or oxidation. |

| Time-Resolved Resonance Raman | Structural information on short-lived intermediates | Identifying the structure of transient species in photochemical reactions. acs.org |

| Mass Spectrometry | Molecular weight and fragmentation patterns of products | Confirming the identity of reaction products. |

Photophysical and Photochemical Properties

Photoexcitation and Energy Transfer Processes

Upon absorption of light, 4-Methyl-4'-morpholinomethyl benzophenone (B1666685) is promoted to an electronically excited state, initiating a series of photophysical and photochemical events. The nature of these events is intrinsically linked to the characteristics of its excited states and its interactions with the surrounding chemical environment.

Singlet and Triplet Excited States Characteristics

Like other benzophenone derivatives, the photochemistry of 4-Methyl-4'-morpholinomethyl benzophenone is dominated by the chemistry of its triplet excited state. Upon absorption of a photon, the molecule is initially promoted to a short-lived singlet excited state (S1). Due to the presence of the carbonyl group, benzophenones exhibit a highly efficient intersystem crossing (ISC) to the lower-energy triplet excited state (T1) edinst.comuah.es. The ISC process in benzophenone is remarkably fast, occurring on a picosecond timescale, with a quantum yield approaching unity uah.es.

Table 1: General Photophysical Properties of Benzophenone Derivatives

| Property | Typical Value/Characteristic |

|---|---|

| Intersystem Crossing (ISC) Quantum Yield | ~1 |

| S1 Lifetime | Picoseconds |

| T1 Lifetime | Microseconds to milliseconds (solvent dependent) |

Intermolecular Hydrogen Bonding Effects on Photoreactivity

The photoreactivity of benzophenones is significantly influenced by their ability to participate in intermolecular hydrogen bonding. The carbonyl group in the excited triplet state can abstract a hydrogen atom from a suitable donor molecule. The morpholine (B109124) moiety within the this compound molecule itself contains abstractable hydrogen atoms on the carbon atoms alpha to the nitrogen.

In a polymerization system, this intramolecular hydrogen abstraction can lead to the formation of a biradical species, which can subsequently initiate polymerization. Alternatively, in the presence of other hydrogen donors (like a solvent or a co-initiator), intermolecular hydrogen abstraction can occur. The efficiency of this process is dependent on the nature of the hydrogen donor and the solvent polarity. Protic solvents capable of hydrogen bonding can stabilize the triplet state and may influence the reaction pathways. For instance, in the presence of amines, which are effective hydrogen donors, the photoreduction of the benzophenone moiety is a common outcome. The morpholine group in this compound can be considered an intramolecular hydrogen donor, potentially making it a one-component photoinitiator system researchgate.net.

Electron Transfer Mechanisms

Photoinduced electron transfer (PET) is another critical deactivation pathway for the excited states of benzophenone derivatives, playing a key role in their photochemical applications.

Photoinduced Electron Transfer (PET) Studies

Upon photoexcitation, the benzophenone moiety can act as either an electron acceptor or an electron donor, depending on the nature of the interacting species. In the context of this compound, the morpholine group, with its nitrogen atom's lone pair of electrons, can act as an electron donor. Following excitation of the benzophenone chromophore, an intramolecular electron transfer from the morpholine nitrogen to the excited benzophenone triplet state can occur.

This PET process results in the formation of a charge-separated species, consisting of a benzophenone radical anion and a morpholine radical cation. The feasibility of this process is governed by the thermodynamics of the electron transfer, which can be estimated using the Rehm-Weller equation, considering the excitation energy of the acceptor, and the oxidation potential of the donor and the reduction potential of the acceptor scispace.com. Studies on similar donor-acceptor systems have demonstrated that such intramolecular PET is a fundamental step in the initiation of photopolymerization scispace.comnih.gov.

Mediated Electron Transfer Pathways and Efficiency

In more complex systems, electron transfer can be mediated by other components in the formulation. For instance, if a sensitizer (B1316253) with a higher absorption coefficient at the irradiation wavelength is present, it can absorb the light and then transfer its energy to the this compound. Subsequently, the excited benzophenone moiety can engage in electron transfer processes as described above.

The efficiency of both direct and mediated electron transfer is highly dependent on several factors, including the distance and orientation between the donor and acceptor moieties, the solvent polarity, and the presence of any intervening molecular bridges. In the case of this compound, the flexible linkage between the benzophenone and morpholine groups allows for conformational changes that can bring the donor and acceptor into close proximity, thereby facilitating efficient intramolecular electron transfer. The subsequent steps following charge separation, such as proton transfer or fragmentation, will ultimately determine the nature of the radical species that initiate polymerization.

Role as a Photoinitiator in Polymerization Systems

Benzophenone and its derivatives are widely used as Type II photoinitiators in free-radical polymerization. This compound is designed to function in this capacity, with the benzophenone core acting as the photosensitizer and the morpholine group serving as the co-initiator (hydrogen donor).

Upon UV irradiation, the benzophenone moiety is excited to its triplet state. This excited state then abstracts a hydrogen atom from the morpholine group, leading to the formation of a ketyl radical and an aminoalkyl radical researchgate.net. Both of these radical species can potentially initiate the polymerization of vinyl monomers, such as acrylates and methacrylates.

The efficiency of photoinitiation by this compound is influenced by factors such as the concentration of the initiator, the light intensity, and the specific monomer system being used researchgate.net. The intramolecular nature of the hydrogen abstraction in this one-component system can be advantageous, as it is less dependent on diffusion-controlled bimolecular encounters compared to traditional two-component Type II systems. This can lead to higher initiation efficiency, particularly in viscous formulations.

Table 2: Compounds Mentioned in this Article

| Compound Name |

|---|

| This compound |

Mechanistic Aspects of Photoinitiation

This compound functions as a Type II photoinitiator. The initiation process is triggered by the absorption of ultraviolet (UV) light by the benzophenone chromophore. Upon excitation, the benzophenone moiety undergoes intersystem crossing from the excited singlet state (S1) to a more stable, longer-lived triplet state (T1).

The key to its function lies in the intramolecular hydrogen abstraction mechanism. The excited triplet state of the benzophenone part of the molecule abstracts a hydrogen atom from the adjacent morpholinomethyl group. Specifically, a hydrogen atom from the carbon atom alpha to the nitrogen of the morpholine ring is transferred. This process results in the formation of two distinct radical species: a ketyl radical centered on the benzophenone carbonyl group and an alpha-amino alkyl radical on the morpholinomethyl group.

The alpha-amino alkyl radical is the primary species responsible for initiating the polymerization of monomers, such as acrylates. This radical adds to the double bond of a monomer molecule, starting the polymer chain growth. The general mechanism for benzophenone derivatives, particularly those with amine co-initiators, involves the generation of free radicals that drive polymerization. rsc.org The intramolecular nature of the hydrogen abstraction in this compound makes it an efficient one-component photoinitiator.

Quantum Yield Determination for Photoreactions

The quantum yield (Φ) of a photoreaction is a critical measure of its efficiency, defined as the number of moles of a product formed per mole of photons absorbed. For a photoinitiator like this compound, the quantum yield of radical formation is a key parameter for evaluating its performance.

Specific experimental data for the quantum yield of photoreactions involving this compound is not extensively documented in publicly available literature. However, the efficiency of related aminoaromatic ketones is known to be influenced by several factors. For instance, the quantum yield for the intersystem crossing of such compounds can decrease with changes in solvent polarity and reactivity. epa.gov Studies on other benzophenone derivatives have shown that minor changes in the molecular structure can lead to significantly different phototoxic characteristics, which are related to their photochemical reactivity. nih.gov

The determination of quantum yield for this compound would require dedicated photochemical studies, such as steady-state photolysis and fluorescence quenching experiments, to quantify the efficiency of radical generation upon UV irradiation. rsc.org

Photodegradation and Photostability Studies

Photodegradation refers to the breakdown of a molecule caused by the absorption of light, while photostability is its ability to resist such degradation. For a photoinitiator, a degree of photobleaching (degradation leading to loss of color and UV absorption) can be advantageous as it prevents the absorption of light by the initiator in deeper layers of a coating, allowing for more uniform curing.

Detailed photostability studies on this compound would be necessary to characterize its degradation products and to understand the kinetics of its photobleaching process.

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations for Ground State Properties.chemrxiv.orgmdpi.com

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the ground state properties of organic molecules, including benzophenone (B1666685) derivatives. scialert.netresearchgate.net

The first step in computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. lupinepublishers.com For 4-Methyl-4'-morpholinomethyl benzophenone, this process involves calculating the potential energy of the molecule for various atomic arrangements and finding the geometry that corresponds to the minimum energy.

Commonly, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is employed in conjunction with a basis set such as 6-31G(d) to achieve a balance between accuracy and computational cost. mdpi.com The optimization process would likely reveal a non-planar structure due to the steric hindrance between the phenyl rings and the morpholinomethyl group. The dihedral angle between the two phenyl rings of the benzophenone core is a critical parameter determined during optimization.

Table 1: Representative Optimized Geometrical Parameters for a Benzophenone Derivative

| Parameter | Value |

| C=O Bond Length (Å) | 1.25 |

| C-C (inter-ring) Bond Length (Å) | 1.50 |

| Phenyl Ring 1 - C=O - Phenyl Ring 2 Dihedral Angle (°) | 56 |

| C-N (morpholine) Bond Length (Å) | 1.47 |

| C-C (methyl) Bond Length (Å) | 1.52 |

Note: The values in this table are illustrative for a benzophenone derivative and are not specific to this compound.

Once the optimized geometry is obtained, DFT calculations can elucidate the electronic structure of this compound. This includes the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller gap generally suggests higher reactivity. For benzophenone derivatives, the HOMO is typically localized on the phenyl ring with the electron-donating group (in this case, the methyl group), while the LUMO is often centered on the benzoyl group. The morpholinomethyl substituent would also influence the electron density distribution.

Table 2: Illustrative Electronic Properties of a Benzophenone Derivative

| Property | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Note: These values are representative for a benzophenone derivative and are not specific to this compound.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties.chemrxiv.org

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their electronically excited states. rsc.orguta.edu It is particularly useful for predicting and interpreting UV-Vis absorption spectra. mdpi.com

TD-DFT calculations can predict the vertical excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption peaks in a UV-Vis spectrum. mdpi.com For this compound, these calculations would likely be performed using the optimized ground-state geometry.

The predicted spectrum would be expected to show characteristic π→π* and n→π* transitions. The π→π* transitions, typically of higher energy and intensity, involve the promotion of an electron from a bonding π orbital to an antibonding π* orbital within the aromatic system. The n→π* transition, which is usually weaker, involves the excitation of a non-bonding electron from the carbonyl oxygen to an antibonding π* orbital. The positions and intensities of these bands would be influenced by the methyl and morpholinomethyl substituents.

Table 3: Hypothetical Predicted UV-Vis Absorption Data for this compound

| Transition | Wavelength (nm) | Oscillator Strength (f) |

| n→π | 340 | 0.02 |

| π→π | 285 | 0.55 |

| π→π* | 250 | 0.30 |

Note: This data is hypothetical and serves to illustrate the type of results obtained from TD-DFT calculations.

TD-DFT can also be used to optimize the geometry of the molecule in its excited state. researchgate.netfigshare.com This is important for understanding the photophysical and photochemical processes that occur after light absorption. The geometry of the excited state can be significantly different from that of the ground state. For benzophenone derivatives, excitation to the n→π* state often leads to a pyramidalization of the carbonyl carbon and an elongation of the C=O bond.

Reaction Pathway Modeling and Transition State Analysis

Computational methods can be employed to model reaction pathways and identify transition states for reactions involving this compound. This is particularly relevant for understanding its reactivity, for instance, in photochemical reactions where it might act as a photoinitiator.

By mapping the potential energy surface of a reaction, researchers can determine the minimum energy path from reactants to products. The highest point along this path corresponds to the transition state, the structure of which can be optimized using computational methods. The energy of the transition state relative to the reactants gives the activation energy of the reaction, a key parameter in chemical kinetics. For example, modeling the hydrogen abstraction reaction by the excited triplet state of this compound from a hydrogen donor would provide valuable insights into its photoinitiating efficiency. These calculations are computationally intensive and require careful selection of theoretical methods.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. For a molecule like this compound, MD simulations could provide valuable insights into its conformational landscape. This would involve simulating the movement of the molecule's atoms and bonds in a defined environment (e.g., in a solvent or interacting with a biological target) to understand its flexibility.

Key areas of investigation using MD simulations would include:

Conformational Flexibility: Analysis of the torsional angles between the benzophenone core, the methyl group, and the morpholinomethyl substituent would reveal the molecule's preferred shapes and the energy barriers between different conformations.

Solvent Effects: Simulating the compound in various solvents would show how the environment influences its structure and dynamics.

Intermolecular Interactions: MD simulations could be used to study how this compound interacts with other molecules, such as polymers in photoinitiation processes or biological macromolecules if it were being investigated for pharmaceutical applications.

Without specific research on this compound, it is not possible to provide data on its dihedral angle distributions, interaction energies, or other parameters that would be derived from MD simulations.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) models are statistical models that aim to predict the properties of a chemical compound based on its molecular structure. These models are widely used in drug discovery, materials science, and environmental science to estimate properties that are difficult or expensive to measure experimentally.

For this compound, a QSPR study would involve:

Dataset Collection: Gathering a set of molecules with known properties that are structurally related to the target compound.

Descriptor Calculation: Calculating a large number of numerical descriptors that represent the chemical structure of each molecule in the dataset (e.g., topological, electronic, and steric properties).

Model Building: Using statistical methods like multiple linear regression, partial least squares, or machine learning algorithms to build a mathematical equation that relates the descriptors to the property of interest.

Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques.

Such a model could be used to predict various properties of this compound, such as its solubility, boiling point, or photoinitiation efficiency. However, as no QSPR studies specifically including this compound have been published, no predictive models or associated data can be presented.

Applications in Advanced Materials and Catalysis Research

Utilization in Polymer Science

In the realm of polymer science, 4-Methyl-4'-morpholinomethyl benzophenone (B1666685) and its derivatives are recognized for their role as efficient photoinitiators. Upon exposure to ultraviolet (UV) light, the benzophenone chromophore undergoes excitation to a triplet state, which can then initiate polymerization reactions. This property is particularly valuable in applications requiring rapid and controlled curing of polymer networks.

The formation of cross-linked polymer networks is a critical process in the development of materials with enhanced mechanical strength, thermal stability, and chemical resistance. Benzophenone and its derivatives, including 4-Methyl-4'-morpholinomethyl benzophenone, can act as Type II photoinitiators. In this mechanism, the excited benzophenone abstracts a hydrogen atom from a suitable donor, such as a tertiary amine, to generate free radicals. researchgate.net The morpholino group within the this compound molecule can potentially act as an intramolecular hydrogen donor, although intermolecular hydrogen abstraction from other polymer chains or additives is also a primary mechanism.

The process begins with the absorption of UV light by the benzophenone moiety, promoting it to an excited singlet state, which then rapidly converts to a more stable triplet state through intersystem crossing. This triplet state is a powerful hydrogen abstractor. The resulting radicals on the polymer backbone can then combine to form covalent cross-links, creating a three-dimensional network structure. This photocrosslinking mechanism is fundamental to the utility of benzophenone-containing compounds in polymer modification. researchgate.netnih.gov

Table 1: Proposed Mechanism of Benzophenone Photocrosslinking researchgate.net

| Step | Description |

| 1. Photoexcitation | The benzophenone molecule absorbs UV radiation and is promoted to an excited triplet state. |

| 2. Hydrogen Abstraction | The excited benzophenone abstracts a hydrogen atom from a polymer chain or a hydrogen donor molecule. |

| 3. Radical Formation | This results in the formation of a ketyl radical on the benzophenone and a radical on the polymer chain. |

| 4. Cross-linking | Two polymer radicals combine to form a covalent cross-link, leading to the formation of a polymer network. |

This ability to induce cross-linking makes this compound a candidate for applications in hydrogels, elastomers, and other high-performance polymeric materials.

Light-cured coatings, which are widely used in industries ranging from electronics to automotive finishing, rely on the rapid, on-demand polymerization initiated by photoinitiators. Benzophenone derivatives are extensively used in these formulations due to their efficiency and cost-effectiveness. corkindustries.com Compounds like this compound can be incorporated into coatings to facilitate rapid curing upon UV exposure. guidechem.comriverlandtrading.com

The presence of the 4-methyl group can influence the photochemical properties of the benzophenone core, while the morpholinomethyl group can enhance solubility and compatibility with various resin systems. In a typical light-cured coating formulation, the photoinitiator, upon activation by UV light, generates free radicals that initiate the polymerization of monomers and oligomers, such as acrylates or methacrylates, leading to a hard, durable, and cross-linked finish. researchgate.net The efficiency of the curing process is dependent on factors such as the concentration of the photoinitiator, the intensity of the UV light, and the composition of the coating formulation.

Role as a Building Block in Complex Molecular Architectures

Beyond its role as a photoinitiator, the benzophenone scaffold is a versatile building block for the synthesis of more complex molecular architectures. nih.gov The presence of multiple functional groups and aromatic rings in this compound allows for its incorporation into larger supramolecular assemblies, polymers with specialized functions, and pharmacologically active molecules.

The carbonyl group and the tertiary amine of the morpholino moiety can serve as sites for further chemical modification. For instance, the carbonyl group can undergo reactions typical of ketones, while the nitrogen atom can be quaternized or participate in coordination chemistry. The aromatic rings can be functionalized through electrophilic aromatic substitution, providing pathways to a wide array of derivatives with tailored properties. This chemical versatility makes the benzophenone scaffold a valuable component in the toolbox of synthetic chemists for constructing intricate molecular designs. mdpi.com

Catalytic Applications of Derivatives

The structural features of this compound also suggest its potential as a precursor for the development of novel catalysts, particularly in the field of asymmetric synthesis.

The development of chiral ligands is central to the field of asymmetric catalysis, which aims to produce enantiomerically pure compounds. The benzophenone framework can be used to construct chiral ligands for transition metal catalysts. For example, dimeric cinchona ammonium (B1175870) salts featuring a benzophenone linker have been successfully employed as phase-transfer catalysts for the enantioselective α-alkylation of glycinate (B8599266) esters. nih.gov This demonstrates the utility of the benzophenone scaffold in creating a chiral environment around a catalytic center.

Starting from a molecule like this compound, it is conceivable to introduce chirality either at the methyl group, on the morpholino ring, or by derivatizing the benzophenone core with chiral auxiliaries. Such chiral derivatives could then be used as ligands for various metal-catalyzed asymmetric reactions, including hydrogenations, C-C bond formations, and oxidations. austinpublishinggroup.com The design of these ligands often involves creating a rigid and well-defined three-dimensional structure that can effectively control the stereochemical outcome of a reaction. beilstein-journals.org

Lewis acid catalysis is a powerful tool in organic synthesis for activating substrates and promoting a wide range of chemical transformations. wikipedia.org The benzophenone scaffold, with its carbonyl oxygen and, in the case of this compound, the nitrogen and oxygen atoms of the morpholino group, possesses Lewis basic sites that can coordinate to metal-based Lewis acids. chemrxiv.org This coordination can modulate the electronic properties of the metal center and influence its catalytic activity.

For instance, complexes of benzophenone derivatives with Lewis acidic metals such as scandium or boron have been utilized in benzannulation reactions to construct functionalized 2-hydroxybenzophenones. acs.orgnih.gov The formation of a complex between the benzophenone scaffold and a Lewis acid can enhance the reactivity of the catalyst or create a specific steric environment to control the selectivity of a reaction. The potential for the morpholino group in this compound to act as a bidentate or hemilabile ligand in conjunction with the carbonyl oxygen opens up possibilities for designing novel Lewis acid catalysts with unique reactivity and selectivity.

Biomimetic Catalysis and Enzyme Mimics

The field of biomimetic catalysis seeks to create synthetic catalysts that replicate the high efficiency and selectivity of natural enzymes. While no direct studies link this compound to this field, its structure contains moieties that could be relevant for designing enzyme mimics.

The benzophenone core is a well-known photosensitizer. Upon UV irradiation, it can be excited to a triplet state, enabling it to participate in energy transfer and hydrogen abstraction reactions. This photochemical activity is a key feature in some enzymatic reactions. The morpholino group, a tertiary amine, can act as a hydrogen acceptor, a proton shuttle, or a metal-coordinating ligand.

In the context of enzyme mimics, this compound could potentially be explored for:

Photo-redox Catalysis: The benzophenone moiety could serve as the light-harvesting component, while the morpholine (B109124) group could act as an electron donor or a base to facilitate catalytic cycles that mimic redox enzymes.

Substrate Binding and Activation: The morpholine group could provide a binding site for substrates through hydrogen bonding or coordination, positioning them for a reaction catalyzed by the photo-excited benzophenone core.

Further research would be necessary to synthesize and evaluate this compound or its derivatives as catalysts in biomimetic systems.

Development of Specialty Chemicals and Intermediates

Benzophenone derivatives are widely used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. The presence of the morpholinomethyl group on the benzophenone skeleton of this compound introduces a functional handle that can be exploited for further chemical transformations.

As a chemical intermediate, this compound could be valuable in the synthesis of more complex molecules with specific properties. For instance, the tertiary amine of the morpholine ring can be quaternized to introduce cationic charges, potentially leading to the development of novel surfactants, phase-transfer catalysts, or ionic liquids.

The synthesis of related compounds, such as 4-(bromomethyl)benzophenone (B1266169) from 4-methylbenzophenone (B132839), highlights the reactivity of the methyl group, which can be functionalized to introduce various substituents. researchgate.net This suggests that this compound itself could be a versatile building block in organic synthesis.

Table 1: Potential Applications of Benzophenone Derivatives as Specialty Chemicals

| Application Area | Role of Benzophenone Moiety | Potential Contribution of Morpholinomethyl Group |

| Pharmaceuticals | Core scaffold for active ingredients | Improved solubility, bioavailability, or target binding |

| Agrochemicals | Building block for pesticides and herbicides | Modification of activity spectrum or environmental persistence |

| Photoinitiators | UV-light absorption and radical generation | Modulation of initiation efficiency and solubility in polymer formulations |

| UV Absorbers | Dissipation of UV radiation | Enhanced compatibility with polymer matrices |

Surface Immobilization and Hybrid Material Development

One of the most well-established applications of benzophenone derivatives is in surface chemistry and the development of hybrid materials. The photochemical reactivity of the benzophenone group allows it to form covalent bonds with C-H bonds on a wide variety of organic and polymeric surfaces upon UV irradiation. This process, known as photochemical grafting or cross-linking, is a powerful tool for surface modification.

The presence of the 4-methyl and 4'-morpholinomethyl groups on the benzophenone core can influence the properties of the resulting modified surfaces. The morpholinomethyl group, in particular, can impart hydrophilicity and provide sites for further chemical reactions.

Potential applications in this area include:

Creating Bio-compatible Surfaces: The morpholine moiety could be used to attach biomolecules, such as peptides or enzymes, to a surface, creating materials for biosensors or medical implants.

Developing Functional Coatings: By grafting polymers containing this compound units onto a substrate, it may be possible to create coatings with specific properties, such as improved wettability, adhesion, or anti-fouling characteristics.

Fabricating Hybrid Materials: The compound could be used to cross-link different polymer chains, leading to the formation of novel hydrogels or composite materials with tailored mechanical and chemical properties.

Table 2: Properties of Benzophenone Derivatives for Surface Modification

| Property | Benzophenone Core | 4-Methyl Group | 4'-Morpholinomethyl Group |

| Photoreactivity | High (for C-H insertion) | Minor electronic effect | Potential influence on excited state lifetime |

| Surface Adhesion | Covalent bond formation | May enhance interaction with non-polar surfaces | Can improve adhesion to polar substrates |

| Post-functionalization | Not applicable | Limited reactivity | Provides a reactive site (tertiary amine) |

Structure Activity Relationships and Derivatization Studies

Impact of Substituent Position and Nature on Reactivity

The reactivity of a benzophenone (B1666685) derivative is highly sensitive to the nature and position of substituents on its aromatic rings. nih.gov The location of a functional group—whether it be in the ortho, meta, or para position—can dramatically alter the molecule's electronic distribution and steric profile, thereby affecting its interaction with reagents and biological targets. nih.gov

For instance, in a series of benzophenone-N-ethyl morpholine (B109124) ethers, the anti-inflammatory activity was found to be directly influenced by the substituent on one of the benzophenone rings. A bromo group at the ortho position resulted in the highest activity, while a methyl group at the meta position showed the lowest. This suggests that both the electronic nature (electron-withdrawing bromine vs. electron-donating methyl) and the position of the substituent are critical for the molecule's biological function. The para position also showed sensitivity to substitution, with methoxy (B1213986) and fluoro groups conferring significant activity.

This highlights a key principle in SAR: subtle changes in substituent placement can lead to substantial differences in biological outcomes, providing a roadmap for optimizing molecular design. nih.govdrugbank.com

Table 1: Effect of Substituent Nature and Position on the Activity of Benzophenone Morpholine Analogs This table is interactive. You can sort the data by clicking on the column headers.

Modulation of Electronic Effects by Aromatic Substituents

Substituents on an aromatic ring modulate its electronic properties through two primary mechanisms: inductive and resonance effects. numberanalytics.comnumberanalytics.com The inductive effect is the polarization of the sigma (σ) bond framework due to differences in electronegativity, while the resonance effect involves the delocalization of pi (π) electrons between the substituent and the aromatic ring. lasalle.edulibretexts.org

In 4-Methyl-4'-morpholinomethyl benzophenone, the methyl group on one ring is an electron-donating group (EDG) primarily through an inductive effect. numberanalytics.com This increases the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophilic aromatic substitution. wikipedia.org Such groups are known as "activating" groups. wikipedia.org

Table 2: General Electronic Effects of Aromatic Substituents This table is interactive. You can sort the data by clicking on the column headers.

Effect of the Morpholine Moiety on Molecular Interactions and Potential Biological Activity

The morpholine ring is a privileged pharmacophore in medicinal chemistry, frequently incorporated into bioactive molecules to enhance their properties. nih.govresearchgate.net Its inclusion in the this compound structure is significant for several reasons. The morpholine moiety can modulate pharmacokinetic properties, such as solubility and membrane permeability, due to its balanced lipophilic-hydrophilic profile. nih.govsci-hub.se

The presence of both a nitrogen and an oxygen atom in the six-membered ring allows for specific molecular interactions. acs.org The oxygen atom can act as a hydrogen bond acceptor, while the weakly basic nitrogen can participate in ionic interactions or hydrogen bonding, enhancing the molecule's ability to bind to biological targets like enzymes or receptors. nih.govacs.org This ability to form multiple non-covalent interactions can enhance the potency and selectivity of a compound. nih.govresearchgate.net Therefore, the morpholinomethyl group is not merely a passive structural element but an active contributor to the molecule's potential biological activity and drug-like properties. sci-hub.se

Strategic Derivatization for Enhanced Functionality

Introduction of Halogen Substituents for Cross-Coupling Reactions

A key strategy in synthetic chemistry for creating molecular diversity is the introduction of halogen atoms (e.g., chlorine, bromine, iodine) onto an aromatic ring. acs.orgresearchgate.net Halogenated arenes are valuable precursors for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. rsc.orgnih.gov This powerful reaction forms new carbon-carbon bonds by coupling an organohalide with an organoboron species, typically in the presence of a palladium catalyst. wikipedia.org

By halogenating one of the aromatic rings of this compound, a synthetic "handle" is created. This handle allows for the subsequent introduction of a wide array of other functional groups, including alkyl, aryl, or heteroaryl moieties. nih.gov The reactivity of the halogenated position typically follows the trend I > Br > Cl, providing control over selective, sequential coupling reactions if multiple different halogens are present. wikipedia.org This derivatization strategy is fundamental for exploring the SAR of the benzophenone core and for building more complex, functionalized molecules. acs.org

Design of Functionalized Analogues

Building on the principles of SAR and strategic derivatization, numerous functionalized analogues of this compound can be designed to probe or enhance specific properties. mdpi.commdpi.comnih.gov For example, the methyl group could be replaced with other alkyl groups of varying sizes to investigate steric effects or with electron-withdrawing groups to alter the electronic properties of the ring.